Candidin
Description
Classification of Polyene Macrolide Antifungal Agents
Polyene antibiotics are classified into subgroups based on the number of conjugated double bonds in their structure, which influences their ultraviolet absorption spectra vt.edu. These subgroups include trienes (3 double bonds), tetraenes (4), pentaenes (5), hexaenes (6), and heptaenes (7) vt.edu. Another classification method considers the presence or absence of a glycosidically linked carbohydrate, typically the hexosamine mycosamine (B1206536) vt.eduwikipedia.org.
The polyenes were among the first fungal-specific antibiotics to become available, following griseofulvin (B1672149) nih.govencyclopedia.pubresearchgate.net. Their discovery marked a crucial step in the treatment of fungal infections. The first antifungal polyene, fungicidin (later named nystatin), was isolated in 1949 by Elizabeth L. Hazen and Rachel F. Brown from Streptomyces noursei nih.govencyclopedia.pubresearchgate.net. Amphotericin B, another prominent polyene, was isolated later and demonstrated significantly greater antifungal activity compared to nystatin (B1677061) and amphotericin A encyclopedia.pub. Despite their age, polyenes like amphotericin B are still considered a gold standard for treating various fungal infections due to their broad spectrum of activity and relatively rare development of resistance, although they are associated with significant host toxicity nih.govresearchgate.nethud.ac.uk. The mode of action of polyenes involves interacting with ergosterol (B1671047), a vital molecule in the fungal cell membrane nih.govencyclopedia.pub. They are thought to bind to ergosterol, disrupting the membrane and leading to cell death wikipedia.orgebsco.commsdvetmanual.commdpi.com.
Candidin is classified within the polyene macrolide group, specifically as a heptaene who.intasm.org. This classification indicates that its chemical structure contains a chromophore with seven conjugated double bonds who.intasm.org. Early studies comparing various polyenes highlighted this compound's high activity who.int. The structure of this compound, a polyene macrolide antifungal antibiotic, has been a subject of research doi.orgasm.orgpnas.orgnih.gov. Like other heptaenes such as amphotericin B, this compound contains seven conjugated double bonds and a mycosamine sugar moiety amrutpharm.co.in.
Interactive Table: Classification of Selected Polyene Macrolides
| Polyene Macrolide | Classification (based on conjugated double bonds) | Source Microorganism |
| Nystatin | Tetraene | Streptomyces noursei |
| Amphotericin B | Heptaene | Streptomyces nodosus |
| Natamycin | Tetraene | Streptomyces natalensis |
| This compound | Heptaene | Streptomyces viridiflavus |
Overview of Fungal Pathogens and the Challenge of Invasive Mycoses
Fungal infections represent a growing global health concern, particularly invasive mycoses, which are severe infections caused by human pathogenic fungi nih.goveuroimmun.comnih.gov. These infections are a major cause of morbidity and mortality, especially in immunocompromised patients nih.goveuroimmun.comscynexis.com.
Species belonging to the genus Candida are the most common cause of fungal infections worldwide and are the largest genus of medically important yeasts nih.govmedscape.comwikipedia.org. Candida species are ubiquitous fungi that can exist as commensals in healthy individuals, residing on mucosal surfaces, primarily the gastrointestinal tract, and on the skin medscape.comwikipedia.orgmdpi.com. However, when host defenses are compromised or mucosal barriers are disrupted, Candida can become opportunistic pathogens, invading tissues and causing disease medscape.comwikipedia.org. Candida species are the leading cause of invasive fungal infections nih.gov. Approximately 90% of Candida infections are caused by five main species: Candida albicans, Candida glabrata, Candida tropicalis, Candida parapsilosis, and Candida krusei nih.gov. C. albicans remains the most frequently isolated species, although its relative incidence has decreased over time compared to other Candida species nih.gov. Invasive candidiasis, which includes Candida bloodstream infections (candidemia) and deep-seated candidiasis, is a serious healthcare-associated problem with high morbidity and mortality rates nih.govscynexis.commdpi.comclevelandclinic.org.
The landscape of fungal infections is continuously challenged by the emergence of non-albicans Candida species and the increasing prevalence of multidrug resistance among Candida pathogens nih.govnih.govnih.govoup.com. Candida glabrata and, more recently, Candida auris are notable examples of species exhibiting increasing reports of multidrug resistance to various antifungal classes, including azoles, echinocandins, and polyenes nih.govoup.com. C. glabrata is frequently less susceptible to azole drugs, and acquired echinocandin resistance has also emerged in this species, particularly with extensive echinocandin use nih.govoup.com. Candida auris is a rapidly emerging multidrug-resistant yeast that has become a global nosocomial pathogen plos.orgjidc.org. C. auris isolates have shown resistance to fluconazole (B54011) and variable susceptibility to other azoles, amphotericin B, and echinocandins plos.org. Alarmingly, some C. auris isolates have demonstrated resistance to all four classes of antifungal drugs used in humans plos.org. The emergence of these resistant strains underscores the urgent need for enhanced antifungal stewardship, improved diagnostics, and the development of novel therapeutic strategies nih.gov.
Interactive Table: Common Pathogenic Candida Species and Resistance Trends
| Candida Species | Relative Prevalence (approx.) | Common Resistance Concerns |
| C. albicans | Most prevalent nih.gov | Increasing azole resistance nih.gov |
| C. glabrata | Increasing incidence nih.gov | Reduced susceptibility/resistance to azoles and echinocandins nih.govnih.govoup.com |
| C. tropicalis | Significant cause nih.gov | Increasing fluconazole resistance nih.gov |
| C. parapsilosis | Significant cause nih.gov | Variable susceptibility nih.gov |
| C. krusei | Less common, often intrinsically resistant nih.govoup.com | Intrinsic resistance to fluconazole oup.com |
| C. auris | Emerging pathogen plos.org | High rates of multidrug resistance (azoles, amphotericin B, echinocandins) nih.govplos.org |
Structure
2D Structure
Properties
IUPAC Name |
(1S,3R,4R,9S,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,9,11,17,37-heptahydroxy-15,16,18-trimethyl-7,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H71NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-30,32-38,40-44,46,50-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,32+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRQTOKMQLIMRF-KACBBQTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CCC(=O)C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H71NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1405-90-9 | |
| Record name | Candidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1405-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Candidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amphotericin B, 8,9-dideoxy-10-hydroxy-7-oxo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANDIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N0J75483Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Candidin S Antifungal Action
Ergosterol (B1671047) Interaction and Fungal Membrane Disruption
The interaction of candidin with ergosterol in the fungal cell membrane is a cornerstone of its antifungal activity. This interaction leads to significant disruption of membrane structure and function.
Binding to Ergosterol in Fungal Cell Membranes
This compound, similar to other polyene antifungals such as amphotericin B and nystatin (B1677061), targets ergosterol, the dominant sterol in fungal plasma membranes biorxiv.orgnih.gov. Ergosterol is crucial for maintaining membrane fluidity and is involved in various cellular processes in fungi mdpi.comasm.org. The binding of polyenes to ergosterol is a well-established mechanism that differentiates their action from drugs targeting ergosterol biosynthesis, like azoles biorxiv.orgnih.govmdpi.comnih.gov. Studies with other compounds that bind to ergosterol, such as nectriatides, have shown localization at the Candida albicans cell membrane and affinity for ergosterol over cholesterol biorxiv.org. Disruption of the interaction between ergosterol and sphingolipids in the fungal membrane can have deleterious effects on drug susceptibilities nih.govasm.org.
Pore Formation and Membrane Permeabilization
The interaction between this compound and ergosterol leads to the formation of pores or channels in the fungal cell membrane. This pore formation disrupts the membrane's integrity, increasing its permeability researchgate.net. While the exact mechanism of pore formation can vary among different membrane-disrupting agents, the consequence is a loss of the membrane's barrier function, allowing leakage of essential intracellular components researchgate.net. Some studies on other peptides that damage cell membranes suggest mechanisms involving the formation of ring-like structures or the pre-assembly of polymers that insert into the membrane to form pores elifesciences.orgsciety.orgnih.gov. This permeabilization is a key factor in the fungicidal activity of polyene antibiotics asm.org.
Cellular Responses to this compound Exposure
Exposure to this compound triggers a cascade of cellular responses in fungal cells, primarily due to the compromised membrane integrity and subsequent intracellular imbalances.
Effects on Ion Homeostasis (e.g., Intracellular K+ Loss)
A significant consequence of this compound's action on the fungal membrane is the disruption of ion homeostasis, notably the rapid loss of intracellular potassium ions (K+). Studies on Candida albicans exposed to polyene antifungal antibiotics, including this compound, have demonstrated a rapid leakage of K+ from yeast cells asm.orgnih.gov. This loss of essential intracellular ions disrupts the electrochemical gradient across the membrane, impacting vital cellular processes that rely on maintaining specific ion concentrations mdpi.com. Changes in membrane permeability can directly result in the loss of intracellular components, particularly K+ ions frontiersin.org. While other antimicrobial peptides may not cause immediate, massive K+ release, indicating different mechanisms, polyenes are known to induce this effect oup.com. Maintaining ion homeostasis is crucial for fungal cell survival, membrane potential, cell wall integrity, and stress responses researchgate.nettandfonline.comfrontiersin.org.
A study comparing the effect of various polyene antibiotics on intracellular K+ loss in Candida albicans showed that this compound, along with amphotericin B, trichomycin, candicidin (B1668254) (all heptaenes), and nystatin (a tetraene), caused rapid leakage of K+ asm.orgnih.gov. The extent of K+ release can be concentration-dependent frontiersin.org.
Induction of Oxidative Stress and Reactive Oxygen Species Generation
This compound exposure can also lead to the induction of oxidative stress in fungal cells, characterized by the generation of reactive oxygen species (ROS). While membrane disruption is a primary mechanism, increased intracellular ROS levels have been observed with other antifungal agents that affect fungal cells tandfonline.complos.orgmdpi.comfrontiersin.org. ROS can damage cellular components like lipids, DNA, and proteins, contributing to cell death mdpi.comasm.orgplos.org. Fungi, including Candida albicans, have mechanisms to counteract oxidative stress, but overwhelming ROS production induced by antifungal agents can exceed these defenses asm.orgplos.orgmdpi.comnih.gov. The accumulation of ROS can lead to mitochondrial dysfunction and programmed cell death mdpi.com. The interplay between ion homeostasis disruption and ROS generation is also noted, as dysregulation of metal ions can impact ROS levels researchgate.nettandfonline.com.
Impact on Fungal Morphogenesis and Virulence Factors
Fungal morphogenesis, particularly the transition between yeast and hyphal forms, and the expression of various virulence factors are crucial for Candida albicans pathogenicity elsevier.esasm.orgtandfonline.com. While the direct impact of this compound specifically on fungal morphogenesis and virulence factors is not as extensively documented in the provided search results as its membrane-targeting effects, general mechanisms by which antifungal agents and other compounds influence these aspects in Candida species have been reported.
Modulating morphogenesis is considered a potential strategy for antifungal therapy, especially for mucosal/superficial infections asm.org. Various compounds have been shown to inhibit the yeast-to-hypha transition and biofilm formation, both of which are significant virulence factors mdpi.comnih.govnih.gov. Biofilm formation provides a protective barrier and contributes to drug resistance mdpi.com. Virulence factors also include the production of adhesins, invasins, and hydrolytic enzymes elsevier.estandfonline.comnih.gov. Disruption of cellular processes, including ion homeostasis and oxidative stress responses, which are affected by this compound, can indirectly impact fungal morphogenesis and the regulation of virulence factors researchgate.netfrontiersin.org. For instance, ion homeostasis plays a role in morphological transition and virulence traits researchgate.netfrontiersin.orgmdpi.com.
Inhibition of Yeast-to-Hypha Transition
The transition of C. albicans from the yeast form to the filamentous hyphal form is crucial for its pathogenicity, contributing to tissue invasion and immune evasion plos.orgmdpi.comnih.govnih.govwikipedia.orgoup.comfrontiersin.org. This transition is a complex process regulated by various environmental signals and intracellular signaling pathways, including the Ras/cAMP/PKA pathway mdpi.comoup.comasm.org. Hypha-specific genes, such as HWP1 and ALS3, are upregulated during this morphological change and are involved in adhesion and invasion nih.govasm.orgmdpi.commicrobiologyresearch.org.
Inhibition of the yeast-to-hypha transition has emerged as a potential strategy for treating candidiasis asm.org. While specific detailed research findings on this compound's direct impact on the yeast-to-hypha transition were not extensively available in the search results, other antifungal agents and natural compounds have demonstrated this inhibitory effect mdpi.commdpi.comfrontiersin.org. For instance, sclareol (B1681606) has been shown to suppress hyphal formation in C. albicans by downregulating key genes involved in the process, including ALS3, CYR1, ECE1, and TPK1 mdpi.com. Similarly, N-butylphthalide has been reported to inhibit the yeast-to-hypha morphological transition in a dose-dependent manner frontiersin.org.
Research on the synthetic peptide hLF1-11 also indicates its ability to inhibit C. albicans biofilm formation and morphogenesis by downregulating genes associated with hyphal development, predominantly regulated via the Ras1-cAMP-Efg1 pathway plos.org. These examples highlight the significance of targeting the yeast-to-hypha transition as an antifungal mechanism.
Modulation of Biofilm Formation and Dispersal
C. albicans biofilm formation is a significant virulence factor, contributing to increased drug resistance and persistence of infection, particularly on medical devices acs.orgwikipedia.orgmdpi.comfrontiersin.orgnih.gov. Biofilm development is a multi-step process involving initial adhesion, proliferation, maturation, and eventual dispersal of cells mdpi.comnih.gov. Cells within biofilms are embedded in an extracellular matrix and exhibit reduced susceptibility to antifungal agents compared to planktonic cells mdpi.comfrontiersin.orgnih.govmdpi.com.
Modulating biofilm formation and dispersal is a critical area of antifungal research mdpi.comnih.gov. Compounds that can inhibit biofilm formation or disrupt mature biofilms are of significant interest nih.govmdpi.com. While direct data on this compound's specific effects on biofilm formation and dispersal were not prominently found, the general understanding of polyene mechanisms suggests potential interactions with the cell membrane, which is integral to biofilm structure and function nih.govnih.govbiorxiv.org.
Studies on other compounds provide insights into the mechanisms involved in biofilm modulation. For example, methylaervine has demonstrated effective inhibition of C. albicans biofilm formation and disruption of mature biofilms mdpi.com. Research indicates that targeting genes involved in biofilm adhesion and regulation, such as BCR1 and HSP90, can impact biofilm formation and dispersion frontiersin.org. BCR1, a transcription regulator, influences the expression of genes like ALS1, ALS3, and HWP1, which are associated with various stages of biofilm formation nih.govfrontiersin.orgmdpi.com.
The ability of antifungal agents or other compounds to interfere with the morphological transition (yeast-to-hypha) is often linked to their effects on biofilm formation, as hyphal growth is important for biofilm development and architecture mdpi.commicrobiologyresearch.orgmdpi.commicrobialcell.com. Therefore, if this compound influences the yeast-to-hypha transition, it is plausible that it would also impact biofilm formation.
Data on the impact of various agents on C. albicans biofilm formation and associated gene expression changes are available in the literature. For instance, probiotic supernatants have been shown to reduce C. albicans biofilm formation and downregulate genes critical to the yeast-hyphae transition and biofilm formation, such as ALS3, EFG1, SAP5, and HWP1 microbiologyresearch.org.
| Compound/Agent | Effect on Yeast-to-Hypha Transition | Effect on Biofilm Formation | Key Genes/Pathways Affected (if specified) | Source |
| Sclareol | Inhibits | Inhibits | ALS3, CYR1, ECE1, TPK1 | mdpi.com |
| N-butylphthalide | Inhibits | Inhibits | Not specified | frontiersin.org |
| hLF1-11 peptide | Affects morphogenesis | Inhibits | Ras1-cAMP-Efg1 pathway, ALS3, EFG1, SAP5, HWP1 | microbiologyresearch.orgplos.org |
| Methylaervine | Weakens filamentation | Inhibits & Disrupts | Not specified | mdpi.com |
| Probiotic Supernatants | Reduces transition | Inhibits & Removes | ALS3, EFG1, SAP5, HWP1 | microbiologyresearch.org |
This table summarizes findings on compounds affecting C. albicans morphology and biofilm, illustrating the interconnectedness of these processes and potential targets for antifungal intervention.
Based on the performed search, there is no specific preclinical evaluation data available in the provided search results that focuses solely on the chemical compound "this compound" (PubChem CID 24836139) and its antifungal efficacy against Candida species according to the detailed outline provided. The search results include information about the antifungal activity of other compounds and general principles of antifungal testing and combination therapy against Candida, but none of this information is specific to this compound.
Therefore, it is not possible to generate the requested article strictly following the provided outline and relying solely on the information retrieved from the search results regarding this compound's preclinical antifungal evaluation.
Below is the table of the compound mentioned and its PubChem CID, as requested.
Preclinical Evaluation of Candidin S Antifungal Efficacy
In Vivo Efficacy in Experimental Animal Models of Candidiasis
Experimental animal models, particularly murine models, are widely used to study various forms of candidiasis, including mucosal, cutaneous, gastrointestinal, and disseminated infections. mdpi.comoup.com These models are essential for evaluating the in vivo activity of new antifungal drugs and understanding the host-pathogen interaction. scientificarchives.commdpi.comnih.gov
Murine Models of Disseminated Candidiasis (e.g., Intravenous Infection Models)
The murine intravenous infection model is a common approach to study disseminated candidiasis. scientificarchives.comnih.gov In this model, Candida species are injected intravenously, leading to systemic infection with fungal burden often observed in organs like the kidneys, liver, and spleen. mdpi.comnih.gov Studies using this model have been instrumental in assessing the efficacy of various antifungal compounds. For instance, a neutropenic murine model of disseminated candidiasis has been used to evaluate the effectiveness of investigational agents against Candida albicans and Candida glabrata. asm.org Another study utilized a murine model of disseminated candidiasis caused by Candida glabrata to investigate the efficacy of a novel arylamidine, T-2307, which showed a significant decrease in viable fungal counts in the kidneys compared to the control group. asm.org The intravenous model in inbred A/J mice has also been established as a relevant model for disseminated Candida auris infection, characterized by rapid fungal proliferation in target organs. nih.gov
Models for Immunocompromised Hosts and Emerging Resistant Strains
Given that candidiasis is a significant concern in immunocompromised patients, experimental models often incorporate immunosuppression to mimic this clinical scenario. scientificarchives.commdpi.comoup.com Mice can be rendered immunocompromised through various methods, such as treatment with cytotoxic agents like cyclophosphamide (B585) or cortisone (B1669442) acetate (B1210297). scientificarchives.commdpi.comnih.gov These models are valuable for evaluating antifungal efficacy in a setting of compromised host defense. scientificarchives.com Furthermore, animal models are crucial for assessing the activity of antifungal agents against emerging resistant strains, such as multidrug-resistant Candida auris. scientificarchives.comnih.govresearchgate.net Studies have successfully established immunosuppressed murine models using strains like C57BL/6, BALB/c, and A/J mice to study disseminated candidiasis caused by various Candida species, including C. albicans, C. glabrata, C. tropicalis, C. parapsilosis, and C. auris. scientificarchives.comresearchgate.net These models are vital for evaluating novel therapeutic strategies against resistant isolates. scientificarchives.com
Assessment of Fungal Burden Reduction in Target Organs
A key endpoint in evaluating antifungal efficacy in animal models of disseminated candidiasis is the assessment of fungal burden reduction in target organs. mdpi.comnih.gov Following experimental infection and treatment, organs such as the kidneys, liver, spleen, and brain are harvested, and the number of viable fungal colony-forming units (CFUs) is determined. nih.govasm.org A significant reduction in CFU counts in treated groups compared to control groups indicates the antifungal efficacy of the tested compound. For example, in a murine model of disseminated Candida auris infection, an investigational compound, APX001, demonstrated a significant log reduction in CFU counts in kidney, lung, and brain tissue compared to the vehicle control. nexttrillionsciences.com Similarly, studies evaluating other antifungal agents in murine disseminated candidiasis models have consistently used fungal burden in organs, particularly the kidneys, as a primary measure of therapeutic effect. asm.orgasm.orgoup.comnih.gov
Data from studies evaluating antifungal efficacy in murine models often involve comparing fungal loads in organs between treated and untreated groups. While specific data tables for Candidin were not found in the search results, the methodology and types of data collected in these preclinical evaluations are consistent across studies assessing antifungal compounds. Below is an example of how such data might be presented, based on the described methods for assessing fungal burden reduction.
| Treatment Group | Organ | Mean Fungal Burden (CFU/g or CFU/organ) | Reduction vs. Control (Log10 CFU) | Statistical Significance (p-value) |
| Control | Kidney | X | - | - |
| This compound (Dose) | Kidney | Y | Log10(X) - Log10(Y) | < 0.05 (Example) |
| Control | Liver | A | - | - |
| This compound (Dose) | Liver | B | Log10(A) - Log10(B) | < 0.05 (Example) |
| Control | Spleen | C | - | - |
| This compound (Dose) | Spleen | D | Log10(C) - Log10(D) | < 0.05 (Example) |
Note: This table is illustrative and represents the type of data typically generated in studies assessing fungal burden reduction in animal models of disseminated candidiasis. Specific values for this compound would require data from relevant research studies.
Molecular Mechanisms of Antifungal Resistance to Polyene Macrolides
Target Alterations in Ergosterol (B1671047) Biosynthesis Pathway
The principal mechanism of polyene resistance involves modifications to the fungal cell membrane's sterol composition, which reduces the binding affinity of the drug. This is achieved through genetic mutations in the ergosterol biosynthesis pathway.
Compensatory Metabolic Pathways in Resistant Strains
Fungal strains that have acquired polyene resistance through the disruption of their ergosterol biosynthesis pathway must enact compensatory metabolic strategies to maintain cellular viability and function in the absence of this essential sterol. These resistant organisms undergo significant metabolic reprogramming to adapt to the altered membrane composition. nih.gov
This metabolic plasticity is crucial for survival. For instance, in response to the cellular stress caused by ergosterol depletion and antifungal exposure, Candida species can upregulate alternative carbon utilization pathways. asm.org This shift allows the fungus to generate the necessary energy and building blocks to sustain other vital cellular processes, thereby compensating for the compromised cell membrane and ensuring the survival of the resistant phenotype.
Efflux Pump Overexpression and Drug Sequestration
A second major strategy employed by fungi to resist the effects of antifungal agents is the active extrusion of the drug from the cell. This process is carried out by membrane-bound transporter proteins known as efflux pumps. By preventing the intracellular accumulation of the drug, these pumps can maintain the compound at sub-lethal concentrations.
ATP-Binding Cassette (ABC) Transporters (e.g., CDR1, CDR2)
The ATP-binding cassette (ABC) superfamily of transporters represents a significant class of efflux pumps that actively transport a diverse range of substrates across cellular membranes by harnessing the energy derived from ATP hydrolysis. In pathogenic fungi like Candida, the overexpression of the ABC transporters Cdr1p and Cdr2p is a well-established mechanism of resistance, particularly against azole antifungals. nih.govcabidigitallibrary.org Although their role in polyene resistance is not as extensively documented, the frequent upregulation of these transporters in multidrug-resistant clinical isolates suggests they may contribute to a broader resistance phenotype that could include reduced susceptibility to polyenes. asm.org
Major Facilitator Superfamily (MFS) Transporters (e.g., MDR1)
The Major Facilitator Superfamily (MFS) constitutes another large and diverse group of membrane transporters. The MFS transporter Mdr1p is a prominent efflux pump in Candida albicans that has been extensively linked to clinical resistance to azole drugs. semanticscholar.orgnih.gov Similar to the ABC transporters, the direct involvement of Mdr1p in conferring resistance specifically to polyenes is still an area of active investigation. However, its role in multidrug resistance indicates a potential for cross-resistance to other classes of antifungals. asm.org
Transcriptional Regulation of Efflux Pump Genes (tac1, mrr1)
The overexpression of efflux pumps is typically driven by mutations in the transcription factors that control the expression of their corresponding genes. In Candida albicans, gain-of-function mutations in the transcription factor Tac1p lead to the constitutive upregulation of the CDR1 and CDR2 genes. nih.gov This results in a persistent state of high-level efflux activity.
In a similar fashion, the expression of the MDR1 gene is under the control of the transcription factor Mrr1p. mdpi.com The acquisition of gain-of-function mutations in the MRR1 gene is a primary cause of MDR1 overexpression in drug-resistant clinical isolates. The precise interplay between these regulatory networks and resistance to polyene macrolides is a subject of ongoing research.
Cell Wall Remodeling and Integrity Alterations
The fungal cell wall is a dynamic structure crucial for maintaining cellular integrity and mediating interactions with the environment. Alterations in its composition and synthesis pathways can contribute to antifungal resistance.
Mutations in Cell Wall Biosynthesis Genes (FKS1, FKS2, PDR1)
Mutations within genes responsible for cell wall biosynthesis are a primary mechanism of resistance against certain classes of antifungals. The FKS1 and FKS2 genes encode the catalytic subunits of β-1,3-D-glucan synthase, an enzyme essential for the synthesis of β-1,3-glucan, a key component of the fungal cell wall. While mutations in these "hot spot" regions are the principal cause of clinical resistance to echinocandins, their role in resistance to polyenes like Candidin is not as direct. mdpi.comnih.gov However, compensatory changes in cell wall composition, potentially influenced by the FKS-mediated glucan synthesis, can contribute to a more robust cell structure that is less susceptible to the membrane-disrupting effects of polyenes.
The transcription factor Pdr1 is a master regulator of multidrug resistance in some yeast species. Gain-of-function mutations in PDR1 can lead to the overexpression of a variety of genes, including those encoding efflux pumps. While efflux pumps are not considered a major mechanism of resistance to polyenes, the broad regulatory role of Pdr1 in cellular stress responses could indirectly influence tolerance to these compounds. fungalinfectiontrust.org
| Gene | Function | Role in Resistance |
| FKS1 | Encodes a catalytic subunit of β-1,3-D-glucan synthase. | Primarily associated with echinocandin resistance. Indirectly contributes to cell wall remodeling which may affect polyene susceptibility. mdpi.comnih.gov |
| FKS2 | Encodes a catalytic subunit of β-1,3-D-glucan synthase. | Similar to FKS1, primarily linked to echinocandin resistance with potential indirect effects on polyene tolerance through cell wall alterations. mdpi.comnih.gov |
| PDR1 | Transcription factor regulating multidrug resistance. | Primarily associated with azole resistance through the upregulation of efflux pumps. Its role in polyene resistance is not well-established. fungalinfectiontrust.org |
Role of Heat Shock Proteins and Stress Response Pathways
Fungal pathogens have evolved sophisticated stress response pathways to counteract the damaging effects of antifungal agents. nih.gov Heat shock proteins (HSPs) are molecular chaperones that play a critical role in maintaining protein homeostasis, particularly under conditions of cellular stress, such as that induced by antifungal drugs. microbiologyjournal.orgnih.gov
Upon exposure to cell membrane-damaging agents like this compound, fungal cells can upregulate the expression of HSPs. semanticscholar.org These proteins, such as Hsp90, help to stabilize key signaling proteins that regulate cell wall integrity and other stress responses. researchgate.net By managing protein folding and preventing aggregation, HSPs can help the fungal cell survive the initial damage caused by the antifungal, potentially allowing for the emergence of more stable resistance mechanisms. microbiologyjournal.orgsemanticscholar.org The activation of these stress response pathways is a key component of intrinsic and acquired tolerance to a variety of antifungal compounds. nih.gov
Biofilm-Mediated Resistance Mechanisms
Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix (ECM). nih.gov This mode of growth is associated with a dramatic increase in resistance to antifungal agents. mdpi.com
Extracellular Matrix Composition and Drug Penetration Barriers
The extracellular matrix is a defining feature of fungal biofilms and a major contributor to their drug resistance. nih.govnih.gov The ECM is a complex mixture of polysaccharides (such as mannans and glucans), proteins, lipids, and extracellular DNA (eDNA). researchgate.netmdpi.com This matrix can act as a physical barrier, impeding the penetration of antifungal molecules like this compound and preventing them from reaching their target on the fungal cell membrane. fungalinfectiontrust.org Sequestration of the drug within the matrix polymers can effectively lower the concentration of the antifungal agent that reaches the fungal cells, thereby protecting the biofilm community. nih.gov The composition and density of the ECM can vary, influencing its effectiveness as a drug penetration barrier. researchgate.net
Persister Cell Formation within Biofilms
Within a biofilm population, a small subpopulation of dormant, metabolically inactive cells known as "persister cells" can exhibit extremely high levels of tolerance to antifungal agents. researchgate.netnih.gov These are not genetically resistant mutants but are phenotypic variants that can survive high concentrations of fungicidal drugs, including polyenes like amphotericin B. semanticscholar.orgnih.gov After the antifungal treatment is discontinued, these persister cells can resume growth and repopulate the biofilm, leading to recurrent infections. frontierspartnerships.orgnih.gov The formation of persister cells is a significant factor in the recalcitrance of biofilm-associated infections to antimicrobial therapy. nih.gov
Genomic and Epigenetic Factors in Resistance Development
The development of antifungal resistance is a complex process that can involve both stable genetic changes and reversible epigenetic modifications. Fungal pathogens possess a notable degree of genomic plasticity, allowing for rapid adaptation to environmental stresses, including the presence of antifungal drugs. news-medical.net
Epigenetic modifications, such as changes in chromatin structure and histone modifications, can alter gene expression without changing the underlying DNA sequence. whatisepigenetics.comresearchgate.net These reversible changes can allow fungal cells to transiently adapt to the stress of an antifungal agent, potentially providing a window for the development of stable genetic mutations. researchgate.net Chromatin-based modifications are recognized as significant epigenetic factors that can mediate drug resistance in fungal pathogens. news-medical.net While this area is more extensively studied in the context of azole resistance, it is plausible that epigenetic regulation also plays a role in the tolerance and evolution of resistance to polyenes like this compound. news-medical.netresearchgate.net
Gain-of-Function Mutations and Aneuploidy
Resistance to polyene macrolides is primarily associated with alterations in the fungal cell membrane's sterol composition, as ergosterol is the direct target of these antifungals. mdpi.comwikipedia.org However, genomic changes, including specific gene mutations and larger-scale chromosomal abnormalities, also play a crucial role.
Mutations in the ergosterol biosynthesis (ERG) pathway are the most documented mechanism of polyene resistance. mdpi.com Typically, these are loss-of-function mutations in genes such as ERG3, ERG6, or ERG11, which lead to a depletion of ergosterol in the cell membrane. mdpi.comnih.gov This reduction of the target molecule prevents the polyene from binding and forming pores, thus conferring resistance. For instance, mutations in the ERG6 gene can lead to the accumulation of alternative sterol intermediates and reduced susceptibility to polyenes in Candida glabrata. nih.govasm.org While gain-of-function (GOF) mutations are a frequent cause of resistance to azole antifungals, particularly through the upregulation of efflux pumps or the target enzyme Erg11p via transcription factors like Upc2, their role in polyene resistance is less direct. nih.govasm.org However, certain mutations in the ERG pathway that confer azole resistance can also lead to cross-resistance with polyenes. nih.gov
Aneuploidy, the condition of having an abnormal number of chromosomes, is another significant mechanism by which fungal pathogens adapt to the stress induced by antifungal agents. nih.gov This phenomenon allows for rapid, albeit often unstable, adaptation to challenging environments. frontiersin.orgresearchgate.net The gain or loss of entire chromosomes can alter the copy number of numerous genes simultaneously, including those involved in drug resistance. For example, the formation of an isochromosome—a chromosome with two identical arms—has been linked to azole resistance in Candida albicans by enabling the amplification of genes like ERG11 (the azole target) and TAC1, a transcription factor regulating efflux pumps. bowdoin.edu While much of the research on aneuploidy and drug resistance has focused on azoles, it is recognized as a general stress response mechanism that can confer a fitness advantage under various conditions, including polyene exposure. nih.gov
Table 1: Examples of Genetic Alterations Leading to Polyene Resistance
| Gene | Function | Type of Mutation | Consequence for Polyene Susceptibility | Fungal Species Example | Reference(s) |
| ERG3 | C-5 sterol desaturase | Loss-of-function | Depletion of ergosterol; accumulation of alternative sterols | Candida albicans | nih.govmdpi.com |
| ERG6 | C-24 sterol methyltransferase | Missense / Loss-of-function | Accumulation of sterol intermediates; lack of ergosterol | Candida glabrata | nih.govasm.org |
| ERG11 | Lanosterol 14α-demethylase | Loss-of-function | Blocks ergosterol synthesis, leading to accumulation of precursors | Candida albicans | mdpi.com |
Cross-Resistance Patterns within Antifungal Classes
Cross-resistance, where resistance to one antifungal agent confers resistance to another, can occur both within the same class and between different classes of drugs. nih.gov For polyenes, cross-resistance patterns are intimately linked to mutations in the ergosterol biosynthesis pathway. researchgate.net
Resistance to polyenes is considered relatively rare, in part because the necessary mutations in the ERG pathway often come with a significant fitness cost to the fungus, making the resistant mutants less viable. acs.orgnih.gov However, when resistance does emerge, it can affect susceptibility to other drug classes, most notably the azoles.
A well-documented example involves mutations in the ERG3 gene. nih.gov Inactivation of ERG3 prevents the production of a toxic sterol intermediate (14-methyl-3,6-diol) that would otherwise accumulate when the azole target, Erg11p, is inhibited. nih.govresearchgate.net This allows the fungus to survive azole treatment. Simultaneously, the ERG3 mutation alters the final sterol composition of the membrane, depleting it of ergosterol, which in turn confers resistance to polyenes like amphotericin B. mdpi.com Therefore, a single loss-of-function mutation in ERG3 can result in a phenotype of resistance to both azoles and polyenes. nih.gov
Conversely, some interactions between antifungals can be antagonistic. In vitro studies have shown that combining amphotericin B with certain azoles can reduce the efficacy of the polyene. nih.gov The pattern of cross-resistance is complex and depends on the specific mutation and the fungal species. oup.com
Table 3: Cross-Resistance Involving Polyene Macrolides
| Resistance Mechanism | Effect on Polyenes | Effect on Azoles | Effect on Echinocandins | Underlying Basis | Reference(s) |
| Loss-of-function mutation in ERG3 | Resistance | Resistance | Generally Susceptible | Depletion of ergosterol (polyene target) and prevention of toxic sterol accumulation (confers azole resistance). | nih.govresearchgate.netmdpi.com |
| Loss-of-function mutation in ERG11 | Resistance | Resistance | Generally Susceptible | Abrogation of ergosterol biosynthesis, leading to depletion of the target for both drug classes. | nih.gov |
| Upregulation of Efflux Pumps (e.g., Cdr1p, Mdr1p) | Generally Susceptible | Resistance | Generally Susceptible | Primarily affects azoles by actively transporting them out of the cell. | nih.gov |
| Mutations in FKS genes | Generally Susceptible | Generally Susceptible | Resistance | Alters the target enzyme (1,3-β-D-glucan synthase) for echinocandins. | frontiersin.orgresearchgate.net |
Structure Activity Relationship Sar Studies of Candidin and Polyene Macrolide Analogues
Correlating Structural Modifications with Antifungal Potency
Analysis of Macrolactone Ring Modifications
The macrolactone ring forms the central scaffold of Candidin. Modifications to the size, unsaturation pattern (the heptaene system), and the presence or absence of specific functional groups on the ring can significantly impact antifungal activity. The conjugated heptaene system is essential for the interaction with sterols and the formation of transmembrane channels. Alterations in the number or configuration of double bonds can affect this crucial interaction. The presence and position of hydroxyl groups and other substituents on the macrolactone ring also play a role in membrane binding and channel formation.
Rational Design of Novel this compound Derivatives
Rational design of novel this compound derivatives involves targeted modifications of the structure to enhance antifungal efficacy, broaden the spectrum of activity, or reduce toxicity. This process often utilizes knowledge gained from SAR studies and employs various synthetic strategies.
Synthetic Strategies for Polyol Chains and Aglycones
The polyol chain is another significant region of the polyene macrolide structure, rich in hydroxyl groups. The aglycone refers to the macrolactone ring and the polyol chain without the attached sugar. Synthetic strategies for constructing these complex fragments are crucial for generating analogues. Approaches often involve the stereocontrolled synthesis of the polyol chain and the macrolactone ring, followed by their coupling. pnas.orgnih.gov General synthetic routes to the polyol chains and aglycones of polyene macrolides like this compound and Nystatin (B1677061) have been developed, often employing techniques such as cyanohydrin acetonide alkylations to assemble the carbon skeleton. pnas.orgnih.gov
Introduction of Chemical Moieties for Improved Efficacy against Resistant Strains
Fungal resistance to antifungal agents is a growing concern. Rational design aims to introduce chemical moieties that can overcome resistance mechanisms. While specific modifications for this compound against resistant strains are not extensively detailed in the provided snippets, general strategies for polyene macrolides include altering the molecule's interaction with the fungal membrane or introducing features that circumvent efflux pumps or other resistance pathways. The introduction of different sugar residues or modifications to the existing mycosamine (B1206536) can influence membrane binding and potentially improve efficacy against certain resistant phenotypes. nih.govmdpi.com Engineered biosynthesis has also been explored to generate novel polyenes with potentially improved therapeutic indices. nih.govhilarispublisher.com
Computational Approaches in SAR Elucidation
Computational methods play an increasingly important role in understanding the SAR of complex molecules like this compound. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide insights into the preferred conformation of the molecule, its interaction with ergosterol (B1671047), and the impact of structural modifications on binding affinity and membrane disruption. These computational studies can help predict the activity of novel derivatives before their synthesis, guiding the rational design process and reducing the need for extensive experimental screening.
Molecular Docking Simulations with Fungal Targets (e.g., Ergosterol, CYP51)
Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., an antifungal compound) to another (the receptor, e.g., a fungal protein target) when bound to form a stable complex. This method helps to understand the potential binding modes, affinities, and interactions between a compound and its biological target, providing insights into the molecular basis of its activity.
In the context of antifungal research against Candida species, key targets include components involved in ergosterol biosynthesis, a crucial sterol in fungal cell membranes that is essential for cell stability and survival preprints.orgnih.govnih.gov. One prominent enzyme in this pathway is Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme responsible for a critical step in ergosterol synthesis preprints.orgnih.govnih.govbohrium.com. Inhibiting CYP51 disrupts ergosterol production, leading to impaired fungal growth and viability preprints.orgnih.gov. Ergosterol itself is also a direct target for certain antifungal classes, like polyene macrolides such as amphotericin B, which bind to ergosterol in the fungal membrane, causing pore formation and leakage of intracellular contents pharmacology2000.com.
Molecular docking studies are frequently employed to evaluate the potential inhibitory activity of compounds by simulating their binding to the active site of enzymes like CYP51 preprints.orgnih.govbohrium.comrsc.org. These simulations can predict binding energies and identify key amino acid residues involved in interactions, helping to elucidate the mechanism of action and guide the design of more potent inhibitors preprints.orgnih.govbohrium.com. For example, studies have used molecular docking to investigate the interaction of various plant molecules and synthetic derivatives with Candida albicans CYP51, identifying compounds with favorable binding affinities and similar binding residues to known antifungal drugs like Ketoconazole preprints.orgnih.govbohrium.comrsc.org. Such simulations can indicate the superiority and selectivity of certain compounds against fungal CYP51 over human CYP50 enzymes nih.govrsc.org.
While molecular docking is a valuable tool in identifying potential antifungal candidates and understanding their interactions with targets like Ergosterol and CYP51, specific detailed findings from molecular docking simulations focused solely on this compound were not available in the consulted literature.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop predictive models that correlate the biological activity of a series of compounds with their molecular structures or physicochemical properties. The fundamental principle behind QSAR is that variations in chemical structure are responsible for variations in biological activity. By quantifying structural features using molecular descriptors, statistical models can be built to predict the activity of new, untested compounds.
QSAR modeling is widely applied in antifungal drug discovery to predict the efficacy of compounds against Candida albicans and other fungal pathogens nih.govproceedings.sciencejapsonline.comjyoungpharm.orgresearchgate.net. These models can help prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. Various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are used to build QSAR models, often incorporating a diverse set of molecular descriptors that capture electronic, steric, hydrophobic, and topological properties of the compounds japsonline.comjyoungpharm.orgresearchgate.net.
Studies have developed QSAR models for different classes of antifungal agents targeting Candida, including azole compounds and other organic molecules nih.govproceedings.sciencejapsonline.comjyoungpharm.orgresearchgate.net. These models aim to identify the key molecular features that contribute to antifungal potency. For instance, QSAR studies on sets of Candida albicans inhibitors have identified specific descriptors that significantly influence activity nih.govjapsonline.com. Both 2D and 3D QSAR approaches are utilized, with 3D methods considering the spatial arrangement of atoms and associated fields (e.g., electrostatic and steric) jyoungpharm.org. Successful QSAR models demonstrate good statistical parameters, indicating their robustness and predictive ability for compounds within their applicability domain japsonline.comjyoungpharm.org.
While QSAR modeling is a powerful tool for predicting antifungal activity based on chemical structure and has been applied to various compound sets active against Candida, specific detailed findings from QSAR modeling studies focused solely on this compound were not available in the consulted literature.
Advanced Methodologies in Candidin Research
Molecular Techniques for Fungal Identification and Characterization
Accurate and rapid identification of Candida species is paramount in both clinical and research settings. Molecular techniques offer significant advantages in sensitivity, accuracy, and speed compared to traditional phenotypic methods, which can be time-consuming and less discriminatory, especially for closely related species mdpi.comekb.egirjms.comresearchgate.net.
PCR-based methodologies are widely applied for the in vitro detection and quantification of Candida species mdpi.com. These techniques often target fungal pathogens using species-specific primers or probes mdpi.com. Conventional PCR, nested PCR, semi-nested PCR, and PCR-enzyme immunoassays have been utilized mdpi.com. Real-time PCR (qPCR) and multiplex PCR are particularly valuable for their ability to provide rapid and sensitive detection, often directly from clinical samples ekb.egirjms.comnih.govvin.com.
Real-time PCR allows for the quantification of fungal load and can be used for antifungal therapy surveillance and pathogenesis studies mdpi.com. Multiplex PCR enables the simultaneous targeting of multiple DNA sequences using several pairs of primers in a single reaction mdpi.comasm.org. This approach leverages the high copy number of rRNA genes and the sequence variability in regions like the Internal Transcribed Spacers (ITS) for differentiating Candida species mdpi.comasm.org. Studies have demonstrated the high accuracy of multiplex PCR for identifying clinically important Candida species from various samples, including oral samples and blood mdpi.comasm.org. For instance, a multiplex real-time PCR assay targeting the RNase P RNA gene (RPR1) has been developed to detect and identify eight common Candida species causing septicemia in a single test tube with high specificity and sensitivity asm.org. Another multiplex real-time PCR assay (Fungiplex® Candida) showed high diagnostic power for detecting Candida species in whole blood samples from ICU patients nih.gov.
PCR-based methods targeting regions like ITS1, 5.8S, and ITS2 rDNA are commonly used markers for Candida species identification and phylogenetic studies researchgate.netnih.gov.
High-throughput sequencing (HTS), also known as Next-Generation Sequencing (NGS), and subsequent genomic analysis have revolutionized the study of Candida species. These technologies provide comprehensive genomic data that can be used for accurate identification, understanding genetic diversity, and identifying genetic determinants related to drug resistance and virulence ekb.egirjms.comjacmjournal.orgfrontiersin.org.
Genomic analysis of Candida species aids in identifying clades, antifungal drug resistance mutations, and evolutionary relationships jacmjournal.org. HTS allows for variant calling to identify genomic variations such as single nucleotide polymorphisms (SNPs), insertions, deletions, and structural variations jacmjournal.org. Reference genomes are essential for this analysis, and resources like the Candida Genome Database (CGD) provide genomic sequence data and gene information for Candida albicans and related species candidagenome.org.
Genomic insights from HTS can provide clues to resistance mechanisms and help identify specific resistance genes frontiersin.org. For example, studies have shown that drug resistance in Candida can be linked to gene mutations, transcriptional regulation, and biofilm formation frontiersin.org. HTS can also reveal differential expression patterns of non-coding RNAs, suggesting their potential roles in gene regulation and genome stability frontiersin.org.
Microarray technology and proteomics are powerful tools for analyzing global patterns of gene and protein expression in Candida species, providing insights into their response to environmental conditions, morphogenetic changes, biofilm formation, and antifungal drug resistance nih.govreviberoammicol.comoup.com.
DNA microarrays allow for the simultaneous examination of thousands of genes to identify those that are differentially expressed under specific conditions nih.gov. This is particularly useful for studying the molecular mechanisms of drug resistance nih.gov. For instance, microarray analysis has been used to compare gene expression profiles between fluconazole-susceptible and -resistant Candida albicans isolates, identifying genes associated with azole resistance, including known resistance genes like ERG11, CDR1, CDR2, and CaMDR1, as well as other differentially expressed genes nih.gov. Microarray experiments have also been employed to investigate gene expression differences during Candida albicans adherence to surfaces and in response to signaling molecules that inhibit hyphal formation nih.govmdpi.com.
Proteomics focuses on the large-scale study of proteins, providing complementary information to genomic and transcriptomic analyses frontiersin.orgreviberoammicol.com. Proteomic studies can unveil the expression and regulatory mechanisms of functional genes in Candida frontiersin.org. While the search results specifically mention cell wall proteomics studies in Candida albicans related to azole treatment and the differential regulation of cell wall proteins and virulence factors oup.com, direct proteomic studies specifically investigating the impact of Candidin were not found. However, these techniques are broadly applicable to understanding fungal responses to various compounds.
Functional Genomics and Gene Editing
Functional genomics approaches aim to understand the function of genes and their interactions on a genome-wide scale. Gene editing techniques allow for targeted modifications of the fungal genome to investigate the roles of specific genes.
Targeted gene deletion and overexpression are fundamental techniques in functional genomics used to determine the necessity and sufficiency of a gene for a particular phenotype springernature.com. In Candida albicans, which is diploid, generating homozygous deletion mutants was historically challenging but has been facilitated by advancements in gene editing tools springernature.comfrontiersin.org.
The development of CRISPR-Cas9 technology has revolutionized gene editing in Candida species, enabling efficient and rapid editing of individual genes and even gene families frontiersin.orgoup.comasm.org. CRISPR-Cas9 allows for targeted gene deletions, generating knockout mutants to identify the roles of non-essential genes, and can also be used to introduce targeted genetic mutations frontiersin.org. Furthermore, modified CRISPR systems (e.g., using dCas9 fused to transcriptional domains) can be used to either repress or overexpress genes, allowing for the study and phenotypic characterization of genes, including essential ones frontiersin.org.
Targeted gene deletion studies have been instrumental in investigating Candida virulence by generating and assessing knockout mutants to decipher genetic circuitry governing processes like adhesion, biofilm formation, and morphogenesis frontiersin.org. Overexpression studies provide an alternative approach to investigate gene function, particularly for identifying genes whose increased expression contributes to specific phenotypes researchgate.netasm.org. Conditional overexpression strategies, often using inducible promoters, allow for controlled alteration of gene expression to study a range of fungal processes researchgate.netasm.org. Large collections of Candida albicans overexpression strains are becoming available and have proven useful in identifying genes involved in morphogenesis, genome plasticity, biofilm formation, and antifungal tolerance researchgate.net.
Genome-wide fitness tests are powerful functional genomic screens used to systematically assess the contribution of each gene in the genome to fungal fitness under specific conditions, such as in the presence of inhibitory compounds scienceopen.comnih.govasm.orgnih.gov. This approach, often termed chemically induced haploinsufficiency profiling (HIP) or the Candida albicans fitness test (CaFT), exploits the diploid nature of C. albicans nih.gov.
In a genome-wide fitness test, a library of heterozygous deletion mutants, each tagged with unique barcodes, is pooled and challenged with a compound nih.govoup.com. By measuring the relative abundance of each barcoded strain over time (e.g., using Bar-seq), researchers can identify genes that are haploinsufficient in the presence of the compound – meaning that having only one functional copy of the gene significantly reduces fitness nih.govoup.com. Genes whose heterozygous deletion leads to reduced fitness in the presence of a compound are often functionally related to the compound's mechanism of action or the cellular pathways it affects nih.govnih.gov.
This methodology has been successfully applied in Candida albicans to identify the mechanisms of action of various antifungal agents and other inhibitory compounds nih.govnih.gov. By screening a comprehensive set of heterozygous deletion strains, researchers can identify genes related to the mechanism of action of probe compounds, supporting their functional roles and genetic interactions nih.gov. This approach is valuable for antifungal drug discovery and understanding how fungi respond to chemical challenges nih.govnih.gov.
Analytical Chemistry Methods for Compound Quantification
Precise quantification of this compound in various research matrices is crucial for understanding its behavior, distribution, and potential interactions. Analytical chemistry techniques, particularly chromatography coupled with sensitive detection methods, are indispensable for this purpose.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis in Research Matrices
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in complex mixtures. Its application in this compound research allows for the analysis of the compound in different matrices, such as fermentation broths, biological samples, or experimental formulations. While direct studies focusing specifically on this compound quantification by HPLC were not extensively found in the search results, HPLC is a standard method for analyzing polyene antibiotics and other related compounds. For instance, HPLC has been employed for the determination of other antifungal agents used against Candida species, such as fluconazole (B54011), in various matrices including pharmaceutical formulations, biological samples, and even within Candida biofilms. sielc.comfrontiersin.orgnih.govresearchgate.netjpionline.orgscielo.br
The principles applied in these studies are relevant to this compound analysis. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For compounds like this compound, which possess a polyhydroxylated structure and a conjugated polyene system, reverse-phase HPLC (RP-HPLC) is commonly employed. nih.govjpionline.org RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase. The conjugated heptaene chromophore in this compound cdnsciencepub.comcdnsciencepub.com allows for detection using UV-Visible detectors, typically at wavelengths corresponding to the compound's absorption maxima.
Research on other antifungal agents demonstrates typical HPLC parameters used for their analysis. For example, fluconazole quantification has been achieved using C18 columns with mobile phases consisting of mixtures of water, organic solvents (like methanol (B129727) or acetonitrile), and sometimes acidic modifiers like trifluoroacetic acid or ammonium (B1175870) acetate (B1210297) buffer. nih.govjpionline.orgscielo.br Detection is often performed in the UV range, such as at 258 nm or 260 nm. researchgate.netjpionline.org
While specific chromatographic conditions optimized for this compound would need to be established, the methodologies developed for similar polyene or antifungal compounds provide a strong foundation. Sample preparation techniques, such as extraction with suitable solvents, are critical to isolate this compound from complex research matrices before HPLC injection. frontiersin.orgnih.gov
Mass Spectrometry-Based Techniques for Metabolomics and Compound Identification
Mass spectrometry (MS) and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the identification and structural elucidation of compounds, as well as for comprehensive metabolomic profiling. These techniques are highly valuable in this compound research for identifying the compound itself, studying its metabolic fate, and analyzing the broader metabolic changes in systems exposed to this compound.
MS-based techniques identify compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. For complex molecules like this compound, high-resolution MS provides accurate mass measurements, aiding in confirming the molecular formula. uni.lueuropeanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting fragment ions.
LC-MS couples the separation power of liquid chromatography with the identification capabilities of mass spectrometry. This is particularly useful for analyzing complex biological extracts where this compound might be present alongside numerous other metabolites. LC-MS/MS allows for the separation of this compound from interfering substances before it enters the mass spectrometer, leading to more accurate identification and quantification.
Mass spectrometry, particularly MALDI-TOF MS, is widely used for the rapid identification of Candida species based on their protein profiles. europeanpharmaceuticalreview.comnih.govmdpi.comscielo.brasm.orgtci-thaijo.org While this is a different application than analyzing the this compound compound itself, it highlights the prevalence and utility of MS in Candida-related research. Studies focusing on the metabolome of Candida species often employ GC-MS and LC-MS to identify and quantify various intracellular and extracellular metabolites, providing insights into fungal physiology and responses to environmental changes or antifungal agents. nih.govmdpi.comacs.orgasm.orgplos.org These metabolomic approaches can potentially be used to study the impact of this compound on the metabolic profile of Candida or other organisms.
For the identification of this compound using MS, accurate mass measurements of the intact molecule and characteristic fragment ions are compared against databases or known spectral information. PubChem provides predicted collision cross-section values and m/z values for various adducts of this compound, which can be used to aid identification in MS experiments. uni.lu For example, predicted m/z values for this compound (C₄₇H₇₁NO₁₇) include 922.47948 for the [M+H]⁺ adduct and 920.46492 for the [M-H]⁻ adduct. uni.lu
Metabolomics studies involving Candida species have identified a wide range of metabolites, including amino acids, lipids, and intermediates of central carbon metabolism, using MS-based platforms. nih.govacs.orgplos.org While this compound itself is an antifungal compound and not a primary metabolite in the same sense as those involved in core metabolic pathways, MS-based metabolomics could be used to investigate how this compound affects these metabolic profiles in target organisms or in the producing organism (Streptomyces viridoflavus). cdnsciencepub.comcdnsciencepub.com
Table 1: Predicted Mass Spectrometry Data for this compound (C₄₇H₇₁NO₁₇) Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 922.47948 | 302.2 |
| [M+Na]⁺ | 944.46142 | 302.5 |
| [M+NH₄]⁺ | 939.50602 | 302.9 |
| [M+K]⁺ | 960.43536 | 306.1 |
| [M-H]⁻ | 920.46492 | 297.0 |
| [M+Na-2H]⁻ | 942.44687 | 320.2 |
| [M]⁺ | 921.47165 | 301.8 |
| [M]⁻ | 921.47275 | 301.8 |
*Data compiled from PubChem. uni.lu
Table 2: Example HPLC Parameters for Related Antifungal Analysis (Fluconazole)
| Parameter | Value |
| Column | C18 (e.g., Imtakt® Unison-US-C18) jpionline.org |
| Mobile Phase | Methanol:Water:TFA (50:50:1 v/v/v) jpionline.org |
| Flow Rate | 1.3 mL/min jpionline.org |
| Detection Wavelength | 258 nm jpionline.org |
| Sample Matrix | Pharmaceutical formulation jpionline.org |
*Note: These parameters are for fluconazole analysis and would require optimization for this compound.
Future Research Directions in Candidin and Polyene Macrolide Development
Discovery of Novel Polyene Macrolides via Genome Mining and Synthetic Biology
The discovery of novel polyene macrolides is a key area of future research aimed at identifying compounds with improved efficacy and reduced toxicity frontiersin.orgmdpi.com. Advances in genomic sequencing have revealed a wealth of microbial genome sequences containing biosynthetic gene clusters (BGCs) for polyene production, particularly in actinomycetes mdpi.comnih.govmdpi.com. Genome mining, a process that analyzes these sequences to identify BGCs encoding natural products, is a valuable tool for rapidly identifying potential producers of new polyenes mdpi.comnih.govnih.gov. Tools like antiSMASH and Prism4 aid in the automated annotation of BGCs and can sometimes predict the structures of the encoded compounds mdpi.com.
Synthetic biology approaches are being increasingly integrated with genome mining to unlock the potential of these BGCs nih.govnih.govresearchgate.net. This involves the design and construction of new biological systems or the re-engineering of existing ones to produce novel compounds nih.gov. Heterologous biosynthesis, where BGCs are expressed in engineered host organisms, allows for the production and characterization of compounds from silent or low-producing native strains nih.govresearchgate.net. Combinatorial biosynthesis, another synthetic biology technique, enables the generation of non-natural analogues by modifying biosynthetic pathways, potentially leading to compounds with enhanced properties that are not found in nature nih.gov. For example, genetic engineering has been used to generate new Nystatin (B1677061) analogues with altered polyol regions, demonstrating the potential to influence antifungal and hemolytic activities asm.org. Genome mining has also led to the discovery of novel polyene macrolides like actinospene, which exhibits broad activity against plant fungal pathogens and pathogenic yeasts mdpi.com.
Elucidation of Host-Pathogen Interactions Influencing Candidin Efficacy
Understanding the complex interactions between the host and fungal pathogens, particularly Candida species, is crucial for improving the efficacy of antifungal agents like this compound mdpi.comnih.govoup.com. Candida albicans, a major human fungal pathogen, can exist as a commensal or cause superficial and invasive infections depending on the host environment mdpi.comoup.comfrontiersin.org. Research is focused on dissecting the molecular crosstalk between Candida and the host immune system, including the recognition of fungal cell wall components by host pattern recognition receptors and the activation of signaling pathways oup.comfrontiersin.org.
Studies are investigating how Candida virulence factors, such as adhesion molecules and secreted hydrolases, contribute to tissue invasion and immune evasion mdpi.com. The ability of C. albicans to switch between yeast and filamentous forms (hyphae and pseudohyphae) is also a key aspect of its pathogenicity and influences host-pathogen interactions mdpi.comnih.gov. Advanced models, including in vitro systems, mini-hosts, and animal models like the murine model, are used to study these interactions and evaluate the efficacy of antifungal drugs mdpi.com. Elucidating these intricate interactions can provide insights into how this compound's effectiveness might be influenced by the host immune status and fungal strategies for survival and pathogenesis.
Repurposing of Existing Compounds and Development of Adjunctive Therapies
Given the limited arsenal (B13267) of antifungal agents and the challenges associated with developing new ones, repurposing existing drugs is a promising strategy uq.edu.auresearchgate.net. This involves finding new therapeutic applications for compounds already approved for other conditions researchgate.net. While the search results did not specifically detail the repurposing of non-antifungal compounds in conjunction with this compound, the broader concept of drug repurposing for antifungal therapy is being explored researchgate.net.
Furthermore, the development of adjunctive therapies is an important area of research. This involves using this compound or other polyene macrolides in combination with other agents to enhance efficacy, broaden the spectrum of activity, or overcome resistance nih.gov. Combination therapy is already employed in some cases to address challenges like limited activity against certain fungal species or the emergence of resistance nih.gov. Future research may explore novel combinations of polyene macrolides with other classes of antifungals or with non-antifungal compounds that can modulate host immunity or disrupt fungal virulence mechanisms. The development of semi-synthetic derivatives of polyenes like Amphotericin B and Nystatin is also an ongoing effort to improve their therapeutic profiles mdpi.comresearchgate.net.
Development of Advanced In Vitro and In Vivo Models for Resistance Studies
Studying the mechanisms of resistance to polyene macrolides and developing strategies to overcome it requires sophisticated in vitro and in vivo models mdpi.comacs.org. While resistance to Amphotericin B, a prominent polyene, remains relatively rare, it does occur in certain fungal species nih.govacs.org. Understanding the mechanisms underlying both intrinsic and acquired resistance is critical mdpi.comnih.gov. Proposed mechanisms of polyene resistance include genetic alterations affecting ergosterol (B1671047) synthesis, leading to its substitution with alternate sterols acs.org.
Advanced in vitro models, such as those utilizing controlled membrane systems, can help elucidate the molecular interactions between polyenes and fungal membranes and how these interactions are altered in resistant strains mdpi.commdpi.com. Techniques like solid-state NMR are being applied to study the effects of polyenes on lipid membranes containing different sterols mdpi.com. In vivo models, particularly murine models of disseminated infection, are considered the "Gold Standard" for studying systemic fungal infections and evaluating the efficacy of new antifungal drugs and combinations in a complex biological environment that mimics human infection mdpi.com. These models are essential for assessing the impact of resistance mechanisms on treatment outcomes and for testing novel therapeutic approaches aimed at restoring susceptibility or bypassing resistance. Research using neutropenic mouse models has demonstrated the potent activity of some polyene analogues against various fungal pathogens researchgate.net.
Q & A
Q. How can researchers validate the purity and identity of this compound in Streptomyces-derived samples?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reference standards to confirm this compound’s retention time and fragmentation patterns (e.g., m/z peaks in Figure 15A, 15C) . Compare results across strains (e.g., WT vs. ΔantC mutants) to detect contamination or structural variants. Follow guidelines for chemical characterization in journals like Analytical Chemistry, ensuring detailed documentation of instrumentation parameters and calibration curves .
Q. What statistical approaches are suitable for analyzing dose-dependent responses to this compound in cell-based assays?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons (e.g., cytokine levels in Figure 20). Report effect sizes and confidence intervals to address variability in biological replicates .
Advanced Research Questions
Q. How can contradictions in this compound’s bioavailability across experimental models be resolved?
- Methodological Answer : Conduct comparative studies using isotopic labeling (e.g., ^13C-Candidin) to track uptake in membrane vesicles (Figure 15E) vs. free extracellular environments. Integrate pharmacokinetic modeling to reconcile discrepancies between in vitro and in vivo data, referencing strain-specific transport mechanisms (e.g., ΔfscC mutants) . Address confounding variables (e.g., pH, temperature) via factorial experimental designs .
Q. What strategies optimize the co-stimulation of this compound with other adjuvants without inducing Th2/Th17 bias?
- Methodological Answer : Design combinatorial assays using fractional factorial designs to test additive/synergistic effects. Prioritize cytokines linked to Th1/regulatory responses (e.g., IL-12, TGF-β) and exclude Th2 markers (e.g., IL-4, IL-5) as endpoints (Figure 20) . Validate findings with RNA-seq to confirm transcriptional regulation of immune pathways .
Q. How should researchers address conflicting data on this compound’s mechanism of action in fungal vs. bacterial models?
- Methodological Answer : Perform comparative proteomics or metabolomics to identify pathway-specific interactions (e.g., membrane disruption in Streptomyces vs. immune modulation in human cells). Use systematic review frameworks (e.g., PRISMA) to synthesize evidence from heterogeneous studies, highlighting contextual factors (e.g., species-specific receptor expression) .
Methodological Frameworks for this compound Research
Q. What criteria ensure a research question on this compound meets scientific rigor?
- Answer : Apply the FINER framework:
- Feasible : Ensure access to Streptomyces mutants or clinical samples for translational studies.
- Novel : Explore understudied areas (e.g., this compound’s role in biofilm inhibition).
- Ethical : Adhere to guidelines for human-derived PBMC use (e.g., informed consent, IRB approval) .
- Relevant : Align with global health priorities (e.g., antifungal resistance) .
Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?
- Answer : Combine transcriptomic, proteomic, and metabolomic datasets using network analysis tools (e.g., STRING, Cytoscape). Prioritize hub nodes (e.g., cytokines, membrane proteins) for functional validation. Publish workflows in FAIR (Findable, Accessible, Interoperable, Reusable) formats to enhance reproducibility .
Data Contradiction Analysis
Q. What steps mitigate biases when interpreting contradictory results in this compound studies?
- Answer :
Replicate experiments across independent labs using standardized protocols (e.g., Figure 15’s LC-MS/MS parameters) .
Perform sensitivity analyses to identify outlier-prone assays (e.g., cytokine detection limits in ELISA).
Publish negative results in open-access repositories to reduce publication bias .
Tables for Reference
| Key Variable | Measurement Technique | Example Data Source |
|---|---|---|
| Cytokine profiles | Multiplex bead-based assays | Figure 20 (IL-10, IFN-γ) |
| This compound quantification | LC-MS/MS | Figure 15A, 15C |
| Strain-specific uptake | Isotopic labeling | Figure 15E (ΔantC vs. WT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
